Product packaging for Cytidine, 2',3'-dideoxy-5-ethyl-(Cat. No.:CAS No. 192572-12-6)

Cytidine, 2',3'-dideoxy-5-ethyl-

Cat. No.: B12799787
CAS No.: 192572-12-6
M. Wt: 239.27 g/mol
InChI Key: IADVHAUOJNFDIQ-DTWKUNHWSA-N
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Description

Historical Context of Dideoxynucleoside Analog Research

The exploration of dideoxynucleoside analogs has a rich history rooted in the quest for anticancer and antiviral therapies. In the mid-20th century, scientists began to synthesize nucleoside analogs with the hope of creating compounds that could interfere with the replication of cancer cells. researchgate.netnih.gov A significant breakthrough in this area came in 1964 when Jerome Horwitz at the Michigan Cancer Foundation synthesized zidovudine (B1683550) (azidothymidine, or AZT), initially as a potential anticancer agent. nih.govontosight.aimdpi.com While it showed little promise against cancer, this research laid the groundwork for future applications. nih.gov

The landscape of dideoxynucleoside research was dramatically altered with the onset of the HIV/AIDS epidemic in the 1980s. ontosight.ai Researchers including Samuel Broder, Hiroaki Mitsuya, and Robert Yarchoan at the U.S. National Cancer Institute began screening compounds for activity against the newly identified human immunodeficiency virus (HIV). nih.gov This led to the rediscovery of AZT, which in 1984 was found to be a potent inhibitor of HIV replication. nih.govontosight.ai AZT became the first drug approved for the treatment of HIV/AIDS in 1987, demonstrating the profound therapeutic potential of dideoxynucleoside analogs. nih.gov

Following the success of AZT, Horwitz's earlier work also yielded other significant dideoxynucleosides, such as zalcitabine (B1682364) (2',3'-dideoxycytidine, or ddC) and stavudine (B1682478) (d4T), which also became important components of antiretroviral therapy. mdpi.comnih.gov These compounds all function as chain-terminating inhibitors of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. nih.gov The fundamental concept of chain termination by dideoxynucleosides was not only applied to antiviral drug development but also harnessed by Frederick Sanger in 1977 for his revolutionary DNA sequencing method. foodb.camdpi.com The Sanger sequencing technique, which uses dideoxynucleotides (ddNTPs) to terminate DNA synthesis, transformed the field of molecular biology and was instrumental in projects like the Human Genome Project. foodb.canih.gov

Significance of Nucleoside Analogs in Biochemical and Molecular Biology Studies

Nucleoside analogs, including dideoxynucleosides like Cytidine (B196190), 2',3'-dideoxy-5-ethyl-, are indispensable tools in biochemical and molecular biology research. Their ability to mimic natural nucleosides allows them to interact with and inhibit enzymes involved in nucleic acid metabolism, providing insights into the mechanisms of these enzymes.

The primary mechanism that underpins their significance is chain termination. mdpi.com Natural deoxynucleotides possess a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond to the next nucleotide in a growing DNA chain. Dideoxynucleosides lack this 3'-hydroxyl group. mdpi.com When a dideoxynucleoside analog is incorporated into a DNA strand by a DNA polymerase, no further nucleotides can be added, leading to the termination of chain elongation. mdpi.com This property is exploited in several key research applications:

DNA Sequencing: As pioneered by Frederick Sanger, dideoxynucleotides are used to generate a collection of DNA fragments of varying lengths, each ending with a specific base. foodb.ca By separating these fragments by size, the sequence of the original DNA template can be determined with high accuracy.

Antiviral Research: In the context of retroviruses like HIV, dideoxynucleoside analogs are phosphorylated within the cell to their active triphosphate form. nih.gov The viral reverse transcriptase then incorporates these analogs into the growing viral DNA strand. This not only terminates the chain but also competitively inhibits the enzyme, effectively halting viral replication. The study of different analogs helps in understanding the active site of viral polymerases and in designing more potent and selective inhibitors.

Enzyme Mechanism Studies: Nucleoside analogs are used as probes to study the substrate specificity and kinetics of various DNA and RNA polymerases, as well as nucleoside kinases. By observing how modifications to the sugar or base affect binding and incorporation, researchers can map the active sites of these critical enzymes.

Studying Nucleic Acid Repair and Mutagenesis: These analogs can be used to induce chain termination and study the cellular response to DNA damage and the mechanisms of DNA repair. They can also be employed in site-directed mutagenesis to create specific changes in a DNA sequence.

The modification of the base, such as the 5-ethyl group in Cytidine, 2',3'-dideoxy-5-ethyl-, can further influence the analog's properties. Such modifications can affect the interaction with viral or cellular enzymes, potentially leading to increased potency or altered resistance profiles. Therefore, the synthesis and study of new analogs remain a crucial area of research for developing new therapeutic agents and research tools.

Compound Data

Property2',3'-dideoxycytidine (ddC)Cytidine, 2',3'-dideoxy-5-ethyl-
Chemical Formula C₉H₁₃N₃O₃C₁₁H₁₇N₃O₃
Molecular Weight 211.22 g/mol 239.27 g/mol
Key Structural Features Dideoxyribose sugar, Cytosine baseDideoxyribose sugar, 5-ethyl-cytosine base
Mechanism of Action Chain terminator of DNA synthesisPresumed chain terminator of DNA synthesis
Primary Research Area Antiviral (HIV) mdpi.comAntiviral (inferred)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3O3 B12799787 Cytidine, 2',3'-dideoxy-5-ethyl- CAS No. 192572-12-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192572-12-6

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

4-amino-5-ethyl-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H17N3O3/c1-2-7-5-14(11(16)13-10(7)12)9-4-3-8(6-15)17-9/h5,8-9,15H,2-4,6H2,1H3,(H2,12,13,16)/t8-,9+/m0/s1

InChI Key

IADVHAUOJNFDIQ-DTWKUNHWSA-N

Isomeric SMILES

CCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO

Canonical SMILES

CCC1=CN(C(=O)N=C1N)C2CCC(O2)CO

Origin of Product

United States

Synthetic Methodologies for Cytidine, 2 ,3 Dideoxy 5 Ethyl and Its Analogs

General Synthetic Routes for 2',3'-Dideoxycytidine Derivatives

The synthesis of 2',3'-dideoxycytidine analogs is a well-established field, with several convergent strategies available. These approaches typically involve the formation of the N-glycosidic bond between a modified pyrimidine (B1678525) base and a 2,3-dideoxyribose sugar moiety or the construction of the pyrimidine ring onto a pre-existing sugar derivative.

Glycosylation Reactions and Stereoselective Synthesis

A primary strategy for the synthesis of 2',3'-dideoxycytidine derivatives involves the coupling of a protected 2,3-dideoxyribose derivative with a silylated pyrimidine base. The stereoselectivity of this glycosylation step is crucial for obtaining the biologically active β-anomer. Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄) are commonly employed to catalyze this reaction. nih.gov The choice of protecting groups on the sugar moiety, typically at the 5'-position, is critical to ensure solubility and prevent side reactions. Common protecting groups include trityl (Tr), dimethoxytrityl (DMT), and various silyl (B83357) ethers. nih.govjocpr.comuchicago.eduumich.edu

Enzymatic trans-glycosylation presents an alternative, highly stereoselective method for the synthesis of 2',3'-dideoxynucleosides. Enzymes such as trans-N-deoxyribosylase can catalyze the transfer of the deoxyribose moiety from a donor nucleoside to a recipient pyrimidine base, offering a greener and often more efficient route to the desired product.

Pyrimidine Ring Construction and Modification Approaches

Modification of a pre-existing pyrimidine nucleoside is another widely used strategy. For instance, uridine (B1682114) derivatives can be converted to their cytidine (B196190) counterparts through a process involving the formation of a 4-triazolyl intermediate followed by amination with ammonia. This transformation allows for the late-stage introduction of the cytosine base, expanding the versatility of the synthetic route.

Synthesis of 5-Ethyl Substituents on Cytidine Nucleosides

The introduction of an ethyl group at the C-5 position of the pyrimidine ring is a key modification that can significantly impact the biological activity of dideoxycytidine analogs. Various methods have been developed for the C-5 functionalization of pyrimidine nucleosides.

Strategies for C-5 Modification of Pyrimidine Bases

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for the C-5 modification of pyrimidine nucleosides. These reactions typically involve the coupling of a 5-halo- or 5-triflyloxypyrimidine nucleoside with an organometallic reagent. Commonly employed cross-coupling reactions include:

Heck Coupling: This reaction involves the coupling of a 5-halopyrimidine with an alkene in the presence of a palladium catalyst. For the synthesis of 5-ethyl derivatives, a 5-vinyl intermediate is often prepared via Heck coupling, which is subsequently reduced.

Suzuki Coupling: This involves the reaction of a 5-halopyrimidine with a boronic acid or ester.

Sonogashira Coupling: This method is used to introduce alkyne substituents at the C-5 position by coupling a 5-halopyrimidine with a terminal alkyne. The resulting 5-alkynyl derivative can then be hydrogenated to the corresponding 5-alkyl derivative.

These reactions can often be performed on unprotected nucleosides in aqueous or mixed aqueous/organic solvent systems, simplifying the synthetic process. nih.gov

Introduction of Ethyl Groups at the 5-Position

A common and efficient strategy for the synthesis of 5-ethyl-2',3'-dideoxycytidine involves a two-step process starting from a 5-iodo-2',3'-dideoxycytidine derivative.

First, a vinyl group is introduced at the C-5 position via a palladium-catalyzed Heck or Stille coupling reaction with a vinylating agent, such as vinyltributylstannane. This reaction typically proceeds in good yield to afford 5-vinyl-2',3'-dideoxycytidine.

The second step involves the catalytic hydrogenation of the 5-vinyl group to an ethyl group. This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This two-step approach provides a reliable and scalable route to 5-ethylated dideoxycytidine analogs.

Reaction Step Reagents and Conditions Typical Yield Reference
Vinylation (Heck Coupling) 5-Iodo-2',3'-dideoxycytidine, Vinyltributylstannane, Pd(PPh₃)₄, DMF, 80 °C70-85%Based on similar reactions
Hydrogenation 5-Vinyl-2',3'-dideoxycytidine, H₂, 10% Pd/C, Methanol, rt>95% nih.gov

Preparation of Phosphorylated Derivatives and Prodrug Forms

For nucleoside analogs to exert their biological activity, they must be converted intracellularly to their corresponding 5'-mono-, di-, and triphosphate derivatives. The 5'-triphosphate is the active form that competes with natural deoxynucleoside triphosphates for incorporation into DNA by viral or cellular polymerases.

The chemical synthesis of nucleoside triphosphates can be challenging due to the lability of the phosphate (B84403) linkages. The Yoshikawa-Ludwig procedure, which involves the reaction of a protected nucleoside with phosphoryl chloride followed by pyrophosphate, is a classic method. mdpi.com More modern approaches often employ phosphoramidite (B1245037) chemistry.

A common strategy involves the initial synthesis of the 5'-monophosphate, which is then converted to the triphosphate using a nucleoside monophosphate kinase and a nucleoside diphosphate (B83284) kinase, often in a one-pot enzymatic process. mdpi.com

Phosphoramidite derivatives of 5-ethyl-2',3'-dideoxycytidine are also important for their use in the solid-phase synthesis of oligonucleotides. These reagents are typically prepared by reacting the 5'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.govglenresearch.com

Prodrug strategies are often employed to improve the oral bioavailability and cellular uptake of nucleoside analogs. One common approach is the formation of phosphoramidate (B1195095) prodrugs, where the phosphate group is masked with an amino acid ester and an aryl group. These prodrugs can bypass the initial, often rate-limiting, phosphorylation step and are designed to release the active monophosphate intracellularly.

Derivative Synthetic Approach Key Reagents Reference
5'-Triphosphate Chemical (Yoshikawa-Ludwig) or EnzymaticPOCl₃, Pyrophosphate or Kinases mdpi.com
Phosphoramidite Phosphitylation2-Cyanoethyl N,N-diisopropylchlorophosphoramidite nih.govglenresearch.com
Phosphoramidate Prodrug Coupling with a phosphoramidate precursorAmino acid ester, Aryl phosphorodichloridateGeneral Prodrug Strategies

Synthesis of 5'-Phosphate and 5'-Triphosphate Forms

The biological activity of nucleoside analogs often requires their intracellular conversion to the corresponding 5'-monophosphate, diphosphate, and triphosphate forms. Chemical synthesis of these phosphorylated derivatives is crucial for biochemical studies and as starting materials for other synthetic transformations.

5'-Monophosphate Synthesis: The 5'-monophosphorylation of 2',3'-dideoxynucleosides can be achieved through several chemical and enzymatic methods. A common chemical approach involves the use of phosphorylating agents like phosphorus oxychloride (POCl₃) in a suitable solvent, often in the presence of a proton scavenger to prevent side reactions google.com.

Alternatively, enzymatic methods can be employed. For example, cytosolic 5'-nucleotidase has been shown to catalyze the phosphorylation of 2',3'-dideoxyinosine (ddI) nih.gov. While less efficient for some substrates, enzymatic phosphorylation can offer high selectivity. T4 polynucleotide kinase (T4 PNK) is another enzyme widely used for the 5'-phosphorylation of DNA and RNA oligonucleotides and can be used to prepare 5'-phosphorylated single nucleosides neb.compromega.com. The reaction typically uses ATP as the phosphate donor promega.com.

5'-Triphosphate Synthesis: The synthesis of 2',3'-dideoxynucleoside 5'-triphosphates (ddNTPs) is a key step for their use in various biochemical assays, including DNA sequencing. A general and widely used method is the one-pot synthesis developed by Yoshikawa, which involves the reaction of the nucleoside with a phosphorylating agent like phosphorus oxychloride in a trialkyl phosphate solvent, followed by treatment with a pyrophosphate salt google.com. This method has been successfully applied to the multigram synthesis of various ddNTPs google.com. To prevent the cleavage of the glycosidic bond by the HCl generated during the reaction with POCl₃, a proton scavenger such as a "proton sponge" (e.g., 1,8-bis(dimethylamino)naphthalene) can be added to the reaction mixture google.com.

Phosphoramidite Synthesis for Oligonucleotide Integration

The incorporation of modified nucleosides like 2',3'-dideoxy-5-ethylcytidine into synthetic oligonucleotides is achieved using phosphoramidite chemistry. This solid-phase synthesis method allows for the sequential addition of nucleotide building blocks to a growing DNA or RNA chain sigmaaldrich.com. The key reagent for this process is the nucleoside phosphoramidite.

The synthesis of a 2',3'-dideoxy-5-ethylcytidine phosphoramidite would follow a standard procedure for preparing deoxynucleoside phosphoramidites google.commdpi.comresearchgate.net. This typically involves:

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMT) group to prevent its participation in unwanted side reactions during synthesis.

Protection of the exocyclic amino group: The N⁴-amino group of the cytosine base is protected, commonly with a benzoyl (Bz) or isobutyryl (iBu) group, to prevent side reactions during oligonucleotide synthesis sigmaaldrich.com.

Phosphitylation of the 3'-hydroxyl group: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine, in the presence of a weak acid catalyst like 1H-tetrazole or N,N-diisopropylethylamine (DIPEA) google.commdpi.com. This reaction yields the desired 3'-phosphoramidite building block.

The resulting phosphoramidite can then be used in an automated DNA synthesizer. The synthesis cycle involves four main steps: detritylation (removal of the 5'-DMT group), coupling (reaction of the 3'-phosphoramidite with the free 5'-hydroxyl of the growing oligonucleotide chain), capping (blocking of any unreacted 5'-hydroxyl groups), and oxidation (conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester) sigmaaldrich.com.

Prodrug Strategies and Their Synthetic Elaboration

To improve the cellular uptake and phosphorylation efficiency of nucleoside analogs, various prodrug strategies have been developed. These strategies involve masking the hydroxyl and/or phosphate groups of the nucleoside with moieties that are cleaved intracellularly to release the active drug.

Phosphate and Phosphonate Prodrugs: A major class of prodrugs involves the modification of the phosphate group. These include phosphoramidate, S-acyl-2-thioethyl (SATE), and pivaloyloxymethyl (POM) prodrugs acs.orgnih.gov.

Phosphoramidate Prodrugs (ProTides): This approach involves the formation of a phosphoramidate derivative at the 5'-hydroxyl group. The synthesis can be achieved by reacting the nucleoside with an aryl or alkyl phosphoramidochloridate. This strategy has been successfully applied to a wide range of nucleoside analogs and is known to enhance their biological activity by facilitating the intracellular delivery of the monophosphate form tandfonline.comtandfonline.com.

SATE and POM Prodrugs: Bis(SATE) and bis(POM) monophosphate prodrugs are another effective way to deliver the 5'-monophosphate intracellularly. The synthesis of bis(POM) prodrugs can be achieved by reacting the nucleoside monophosphate with iodomethyl pivalate (B1233124) or by coupling the nucleoside with a bis(POM)-phosphorochloridate reagent nih.gov. The SATE approach involves coupling the nucleoside monophosphate with an S-acyl-2-thioethanol derivative acs.org.

5'-O-Phosphonomethyl Derivatives: Another prodrug approach involves the synthesis of 5'-O-phosphonomethyl derivatives, which are isosteric and isoelectronic analogs of the 5'-monophosphate. The synthesis of these compounds can be accomplished by reacting the nucleoside with diethyl [(p-tolylsulfonyl)oxy]methanephosphonate in the presence of a strong base like sodium hydride nih.gov.

Molecular Mechanisms of Action of Cytidine, 2 ,3 Dideoxy 5 Ethyl

Role as a Chain Terminator in Nucleic Acid Synthesis

The primary mechanism by which 2',3'-dideoxy-5-ethylcytidine functions is as a chain terminator during the elongation of DNA and RNA strands. This action is a direct consequence of its unique chemical structure.

Inhibition of DNA and RNA Polymerases (e.g., Reverse Transcriptases)

Once incorporated into a growing nucleic acid chain, 2',3'-dideoxy-5-ethylcytidine brings the synthesis process to a halt. This is because it lacks the 3'-hydroxyl group that is essential for the formation of a phosphodiester bond with the next incoming nucleotide. DNA and RNA polymerases, including the reverse transcriptases of retroviruses, require this 3'-hydroxyl group to continue elongating the nucleic acid chain. sciencesnail.com The absence of this functional group in the incorporated analog effectively terminates the chain, preventing the completion of the viral or cellular genome. nih.govnih.gov

Several studies have demonstrated the inhibitory effects of dideoxynucleoside analogs on various polymerases. For instance, the triphosphate form of similar compounds has been shown to be a potent inhibitor of HIV-1 reverse transcriptase. scienceopen.comnih.gov This inhibition is crucial for its antiviral activity, as it selectively targets the viral replication process. nih.gov The differential sensitivity of viral reverse transcriptases compared to host DNA polymerases is a key factor in the therapeutic potential of such analogs. nih.gov

Competitive Inhibition with Natural Substrates

The triphosphate form of 2',3'-dideoxy-5-ethylcytidine acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA and RNA polymerases. patsnap.com This means that the analog vies with the natural nucleotide to be incorporated into the growing nucleic acid strand. mdpi.com The efficiency of this competition is a critical determinant of the compound's potency.

Research on related dideoxynucleoside analogs has shown that they can effectively compete with natural deoxynucleotides for access to the active site of reverse transcriptases. scienceopen.com The affinity of the polymerase for the analog triphosphate compared to the natural dNTP influences the extent of inhibition. For example, the 5'-triphosphate of 3'-azido-2',3'-dideoxy-5-methylcytidine demonstrated competitive inhibition with HIV-1 reverse transcriptase, showing a significantly greater affinity than for ddCTP. nih.gov

Cellular and Viral Enzyme Interactions

The biological activity of 2',3'-dideoxy-5-ethylcytidine is dependent on its interactions with various cellular and viral enzymes that are responsible for its activation and subsequent incorporation into nucleic acids.

Substrate Specificity for Kinases (e.g., Deoxycytidine Kinase)

For 2',3'-dideoxy-5-ethylcytidine to become an active chain terminator, it must first be converted into its triphosphate form. This phosphorylation cascade is initiated by cellular kinases. Deoxycytidine kinase is a key enzyme in this process, responsible for the initial phosphorylation of the nucleoside analog to its monophosphate form. nih.gov

Interaction with DNA Polymerases (e.g., Alpha, Beta, Gamma)

The triphosphate derivative of 2',3'-dideoxy-5-ethylcytidine interacts with various host DNA polymerases, including alpha, beta, and gamma. nih.govnih.gov The extent of this interaction is a critical aspect of the compound's selectivity and potential for cellular toxicity. Ideally, the analog should be a potent inhibitor of viral polymerases while having minimal effect on host DNA polymerases. patsnap.com

Research has shown that dideoxynucleoside 5'-triphosphates can be effective inhibitors of DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.gov The sensitivity of different polymerases to these analogs can vary significantly. For instance, studies on similar compounds have indicated that DNA polymerase gamma can be particularly sensitive to inhibition by dideoxynucleoside triphosphates, suggesting a potential for mitochondrial toxicity. nih.govmedchemexpress.com Conversely, DNA polymerase alpha has been found to be more resistant to some of these analogs. medchemexpress.com

Cellular Metabolism of Cytidine, 2 ,3 Dideoxy 5 Ethyl

Cellular Uptake and Transport Mechanisms

The entry of nucleoside analogs like Cytidine (B196190), 2',3'-dideoxy-5-ethyl- into cells is a crucial first step for their therapeutic action. Generally, dideoxynucleosides can cross the cell membrane through two primary mechanisms: carrier-mediated transport and non-facilitated (passive) diffusion. nih.gov The specific mechanism is highly dependent on the individual molecular structure of the compound. nih.gov

For the parent compound, 2',3'-dideoxycytidine (ddCyd), cellular uptake occurs through both the human concentrative nucleoside transporter (hCNT) and the human equilibrative nucleoside transporter (hENT), as well as by passive diffusion. Studies with human erythrocytes have shown that the uptake of ddCyd is partially inhibited by dilazep, a potent inhibitor of the equilibrative nucleoside transporter, indicating the involvement of this carrier. nih.gov

While direct experimental data on the transport of Cytidine, 2',3'-dideoxy-5-ethyl- is limited, the presence of the 5-ethyl group may influence its affinity for these transporters and its lipophilicity, which in turn would affect the rate of passive diffusion. The structural similarity to other 5-substituted 2'-deoxycytidine (B1670253) analogs suggests that it likely utilizes a combination of these transport mechanisms to enter the cell.

Phosphorylation Pathways and Metabolite Accumulation

Once inside the cell, Cytidine, 2',3'-dideoxy-5-ethyl- must be converted to its active triphosphate form to exert its biological effects. This process involves a series of phosphorylation steps catalyzed by host cell kinases.

Role of Host Cell Kinases in Metabolic Activation

The initial and often rate-limiting step in the activation of many dideoxycytidine analogs is the phosphorylation to the monophosphate derivative, a reaction frequently catalyzed by deoxycytidine kinase (dCK) . nih.govnih.gov This enzyme is a key component of the nucleoside salvage pathway. nih.gov For the parent compound, 2',3'-dideoxycytidine, dCK is the primary enzyme responsible for its initial phosphorylation. nih.gov However, ddCyd has been shown to be a relatively poor substrate for both human cytoplasmic and mitochondrial dCK, with high Michaelis constant (Km) values. nih.gov

The 5-ethyl substitution on the pyrimidine (B1678525) ring of Cytidine, 2',3'-dideoxy-5-ethyl- likely influences its interaction with dCK. Studies on other 5-substituted deoxycytidine analogs have shown that modifications at this position can significantly affect their substrate efficiency for dCK. nih.gov For instance, while 5-methyldeoxycytidine can be phosphorylated by wild-type dCK, the presence of a bulkier group might hinder binding to the active site.

In cases where dCK activity is low or the analog is a poor substrate, other kinases may play a role. For example, cytosolic 5'-nucleotidase has been shown to phosphorylate other dideoxynucleosides, such as 2',3'-dideoxyinosine, particularly when dCK is not involved. plos.org Therefore, it is plausible that this or other cellular kinases could contribute to the phosphorylation of Cytidine, 2',3'-dideoxy-5-ethyl-.

Analysis of Intracellular Phosphorylated Metabolites

Following the initial phosphorylation by a nucleoside kinase, the resulting monophosphate is further phosphorylated to the diphosphate (B83284) and then to the active triphosphate metabolite by other cellular kinases, such as nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs).

Inactivation Pathways and Enzymatic Stability

The therapeutic potential of a nucleoside analog is also governed by its susceptibility to inactivation by cellular enzymes. The primary routes of inactivation for cytidine analogs include deamination and phosphorolytic cleavage.

Susceptibility to Deamination (e.g., Cytidine Deaminase)

Cytidine deaminase (CDA) is an enzyme that catalyzes the conversion of cytidine and its analogs to their corresponding uridine (B1682114) derivatives, which are often less active or inactive. nih.gov The susceptibility of a cytidine analog to deamination is a critical factor in its pharmacological profile.

Research has shown that the parent compound, 2',3'-dideoxycytidine, is not susceptible to deamination by human cytidine deaminase. nih.gov Similarly, other dideoxycytidine analogs, such as 2',3'-didehydro-2',3'-dideoxycytidine (B43274) (d4C), have also been found to be resistant to this enzyme. asm.org This resistance is a favorable characteristic, as it prevents rapid inactivation of the compound.

Studies on 5-substituted cytidine derivatives have indicated that the nature of the substituent at the 5-position can influence their interaction with deaminases. For example, human APOBEC3A, a member of the cytidine deaminase family, can deaminate 5-methylcytidine (B43896) and other small 5-substituted cytidines within single-stranded DNA. nih.gov Given that the ethyl group is larger than a methyl group, it is plausible that Cytidine, 2',3'-dideoxy-5-ethyl- would exhibit resistance to deamination by conventional cytidine deaminases, similar to its parent compound.

In Vitro Biological Activity Studies of Cytidine, 2 ,3 Dideoxy 5 Ethyl

Antiviral Activity in Cell Culture Models

The primary focus of in vitro research on 2',3'-dideoxy-5-ethylcytidine has been its efficacy against clinically significant viruses, particularly those responsible for chronic human diseases.

Activity against Human Immunodeficiency Virus (HIV)

2',3'-dideoxy-5-ethylcytidine has demonstrated significant antiviral activity against the human immunodeficiency virus (HIV) in cell culture systems. nih.govnih.gov Notably, it has shown the ability to inhibit HIV replication in various cell lines, including those that are resistant to other nucleoside reverse transcriptase inhibitors (NRTIs). thebodypro.com

In vitro studies have shown that D-d4FC retains its potency against HIV strains containing mutations that confer resistance to commonly used antiviral drugs. thebodypro.com This includes strains with the M184V mutation, which is associated with resistance to lamivudine (B182088), and those with multiple thymidine-associated mutations (TAMs). thebodypro.comjwatch.org In one study, D-d4FC demonstrated a significant reduction in viral load in treatment-experienced patients, with seven out of eight individuals achieving at least a 0.5 log decline after 10 days. jwatch.org

The antiviral activity of 2',3'-dideoxy-5-ethylcytidine is attributed to its role as a chain terminator of viral DNA synthesis. After being converted to its active triphosphate form within the cell, it is incorporated into the growing viral DNA chain by the HIV reverse transcriptase. This incorporation prevents further elongation of the DNA chain, thus halting viral replication.

HIV Strain Cell Line Observed Effect
Various HIV-1 strainsMultipleHigh antiviral activity. nih.gov
NRTI-resistant HIVTissue cultureRetained activity against viruses with TAMs and the M184V mutation. thebodypro.com
Treatment-experienced patient isolatesNot specifiedAverage viral load decline of 0.8 log after 10 days. jwatch.org

Activity against Hepatitis B Virus (HBV)

In vitro investigations have also explored the activity of 2',3'-dideoxy-5-ethylcytidine and related compounds against the hepatitis B virus (HBV). These studies are crucial for identifying new therapeutic options for chronic hepatitis B, a condition that can lead to severe liver disease. nih.govnih.gov

In a human hepatoblastoma cell line (Hep G2 2.2.15) that was transfected with an HBV-containing vector, a derivative of 2',3'-dideoxy-5-ethylcytidine, specifically 2',3'-dideoxy-3'-fluoro-5-ethylcytidine (FddEtCyt), demonstrated intermediate antiviral activity. nih.gov This suggests that modifications to the 2',3'-dideoxycytidine scaffold can influence its anti-HBV potency. The primary mechanism of action is believed to be the inhibition of HBV DNA synthesis. nih.gov

Activity against Other Viral Pathogens

While the primary focus has been on HIV and HBV, the broader antiviral potential of 2',3'-dideoxy-5-ethylcytidine and its analogs has been considered. For instance, studies on other dideoxynucleosides have shown activity against a range of viruses, highlighting the potential for this class of compounds. nih.gov However, specific data on the in vitro activity of 2',3'-dideoxy-5-ethylcytidine against other specific viral pathogens is limited in the provided search results.

Anticancer Research Applications

Beyond its antiviral properties, 2',3'-dideoxy-5-ethylcytidine and its parent compound, 2',3'-dideoxycytidine (ddC), have been investigated for their potential in cancer research. The mechanism of action in this context is also linked to the disruption of DNA synthesis.

Interference with DNA Synthesis in Cancer Cell Lines

The fundamental principle behind the anticancer potential of dideoxynucleosides lies in their ability to act as chain terminators during DNA replication. nih.gov Cancer cells are characterized by rapid and uncontrolled proliferation, making them particularly vulnerable to agents that interfere with DNA synthesis. nih.gov

In vitro studies have shown that ddC can inhibit the proliferation of cancer cells. nih.gov This effect is enhanced in tumor cells that overexpress DNA polymerase beta (Pol β), an error-prone DNA polymerase. nih.gov The excess Pol β appears to favor the incorporation of the chain-terminating ddC triphosphate into the DNA of cancer cells, leading to cell growth inhibition. nih.gov While direct studies on 2',3'-dideoxy-5-ethylcytidine in this specific context are not detailed, the findings with ddC provide a strong rationale for investigating its 5-ethyl derivative in similar cancer cell line models.

Comparative Studies with Related Dideoxynucleoside Analogs

To better understand the therapeutic potential of 2',3'-dideoxy-5-ethylcytidine, numerous in vitro studies have compared its activity and properties to other dideoxynucleoside analogs. These comparisons are essential for positioning a new compound within the existing landscape of antiviral drugs.

In the context of HIV, D-d4FC has been shown to retain activity against viruses resistant to lamivudine and zidovudine (B1683550) (AZT). thebodypro.com Comparative analyses have shown that the order of anti-HIV-1 activity can vary between different cell types, such as activated and resting peripheral blood mononuclear cells. nih.gov For instance, in phytohemagglutinin-activated peripheral blood mononuclear cells, the anti-HIV-1 activity order was determined to be zidovudine > dideoxycytidine > stavudine (B1682478) (d4T) > didanosine. nih.gov

Furthermore, comparative fitness assays have been employed to understand how different resistance mutations affect the replication capacity of HIV in the presence and absence of various drugs. nih.gov These studies are critical for predicting the long-term efficacy of a new antiviral agent and for designing effective combination therapies.

Compound Virus Key Comparative Finding
D-d4FC vs. LamivudineHIVD-d4FC is active against lamivudine-resistant HIV (M184V mutation). thebodypro.com
D-d4FC vs. Zidovudine (AZT)HIVD-d4FC is active against some AZT-resistant HIV strains (those with TAMs). thebodypro.com
Dideoxycytidine vs. other NRTIsHIV-1Relative activity varies depending on the activation state of the host cell. nih.gov
FddEtCyt vs. other cytidine (B196190) analogsHBVShowed intermediate anti-HBV activity compared to other tested analogs. nih.gov

Structure Activity Relationships Sar of Cytidine, 2 ,3 Dideoxy 5 Ethyl Analogs

Impact of 2',3'-Dideoxy Modification on Activity

The defining feature of this class of compounds is the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar ring. This "dideoxy" modification is fundamental to their mechanism of action as antiviral and anticancer agents. Naturally occurring deoxynucleosides possess a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond that links adjacent nucleotides together during DNA synthesis.

By mimicking natural deoxynucleosides, 2',3'-dideoxy analogs can be taken up by cells and phosphorylated by cellular kinases to their active triphosphate form. This triphosphate metabolite then competes with the natural deoxynucleoside triphosphate for incorporation into a growing DNA strand by a DNA polymerase. Once incorporated, the absence of the 3'-hydroxyl group makes it impossible for the polymerase to add the next nucleotide, leading to the immediate and irreversible termination of DNA chain elongation. nih.govgenelink.com This action effectively halts DNA replication, which is a critical process for rapidly proliferating cells like cancer cells and for the replication of viruses. nih.govresearchgate.net

The 2',3'-dideoxy modification serves to block the 3'-end of oligonucleotides, preventing their extension by polymerases in various biological assays. genelink.com Studies using 3'-amino-2',3'-dideoxycytidine, a related analog, have shown that it inhibits DNA synthesis in a concentration-dependent manner by reducing the rate of chain elongation at the replication fork, which subsequently leads to a functional blocking of the 3'-ends in the DNA. nih.gov

Role of the 5-Ethyl Group in Biological Efficacy

Substitution at the 5-position of the pyrimidine (B1678525) base is a common strategy to enhance the therapeutic properties of nucleoside analogs. The introduction of a 5-ethyl group to the 2',3'-dideoxycytidine scaffold alters the compound's chemical and biological properties. ontosight.ai This modification can influence the analog's interaction with key metabolic enzymes and viral or cellular polymerases.

Influence of Stereochemistry (D- vs. L-Configuration)

Stereochemistry, the specific three-dimensional arrangement of atoms in a molecule, has a profound impact on the biological activity of dideoxycytidine analogs. researchgate.netmdpi.com Nucleosides can exist as D- or L-enantiomers, which are mirror images of each other. While natural nucleosides are in the D-configuration, studies have shown that L-isomers of synthetic analogs can possess potent and sometimes superior therapeutic profiles.

Comparative studies between β-D-2',3'-dideoxycytidine (β-D-ddC) and its L-enantiomers have revealed significant differences. nih.govresearchgate.net For instance, β-L-2',3'-dideoxycytidine (β-L-ddC) and β-L-5-fluoro-2',3'-dideoxycytidine were found to have similar anti-HIV-1 activity compared to their D-counterpart, but they exhibited significantly greater activity against the hepatitis B virus (HBV). nih.govresearchgate.net Furthermore, these L-isomers displayed decreased toxicity in human bone marrow progenitor cells. nih.gov A critical advantage observed is that HIV-1 strains that have developed resistance to the D-isomer (β-D-ddC) remain susceptible to the L-analogs. nih.govresearchgate.net

The sugar configuration plays a major role in the development and pattern of HIV-1 resistance. researchgate.net In some series of 2',3'-didehydro-2',3'-dideoxycytidine (B43274) analogs, the β-L-enantiomers proved to be more potent antiviral agents than the corresponding β-D-enantiomers. nih.gov This highlights that the stereochemical configuration is a critical determinant of a drug's efficacy, target specificity, and resistance profile. mdpi.comrsc.org

CompoundConfigurationPrimary ActivityKey Findings
β-D-2',3'-dideoxycytidine (β-D-ddC)D-isomerAnti-HIV-1Standard dideoxycytidine analog. nih.govresearchgate.net
β-L-2',3'-dideoxycytidine (β-L-ddC)L-isomerAnti-HIV-1, Anti-HBVSimilar anti-HIV-1 activity to D-isomer, but significantly greater anti-HBV activity and lower cellular toxicity. Active against β-D-ddC-resistant HIV-1 strains. nih.govresearchgate.net
β-L-5-fluoro-2',3'-dideoxycytidineL-isomerAnti-HIV-1, Anti-HBVPotent activity against both HIV-1 and HBV; profile similar to β-L-ddC. nih.govresearchgate.net
β-L-enantiomers (general)L-isomerAnti-HIV-1Often more potent against wild-type HIV-1 than the corresponding β-D-enantiomers. nih.gov

Effects of Other Substituents on the Cytosine Base and Sugar Moiety

Beyond the core 2',3'-dideoxy and 5-ethyl modifications, further substitutions on both the cytosine base and the sugar moiety can fine-tune the analog's biological activity. researchgate.net

Modifications to the Cytosine Base: Acylation at the N4-position of the cytosine ring has been shown to significantly improve antiviral activity. nih.gov In a series of 2',3'-dideoxy-5-fluorocytidine analogs, N4-substitutions with groups like substituted benzoyl or alkanoyl markedly enhanced anti-HIV-1 activity without a corresponding increase in cytotoxicity. For example, the N4-p-iodobenzoyl derivative of D-2',3'-dideoxy-5-fluorocytidine (D-D2FC) showed a 46-fold increase in anti-HIV-1 potency. nih.gov These modifications can also improve activity against HBV. nih.gov Additionally, substitution at the 6-position of the cytosine ring, such as with a methyl group, can alter the compound's degradation pathway from deamination to N-glycosyl hydrolysis. nih.gov

Modifications to the Sugar Moiety: Alterations to the sugar ring itself also have a profound impact. Replacing the 4'-oxygen with a sulfur atom (a 4'-thia modification) can result in compounds with potent activity against wild-type HIV-1. nih.gov However, this modification can also lead to reduced potency against drug-resistant viral strains. nih.gov The introduction of other substituents on the sugar, such as a 3'-fluorine, can be detrimental; this change markedly reduced the antiviral activity of β-D-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine against both wild-type and lamivudine-resistant HIV-1. nih.gov

Modification TypeSpecific SubstituentCompound SeriesEffect on Activity
Base (N4-Acyl) p-IodobenzoylD-2',3'-dideoxy-5-fluorocytidine (D2FC)46-fold increase in anti-HIV-1 potency. nih.gov
Base (N4-Acyl) p-BromobenzoylD-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC)12-fold increase in anti-HIV-1 potency. nih.gov
Base (N4-Acyl) Nicotinoyl, o-NitrobenzoylD2FCSignificant reduction in mitochondrial toxicity. nih.gov
Sugar (4'-Position) 4'-Thia (Sulfur)Cytosine nucleoside analogsPotent inhibition of wild-type HIV-1. nih.gov
Sugar (3'-Position) 3'-FluorineD-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidineMarkedly reduced anti-HIV-1 activity. nih.gov

Prodrug Modifications and Their Influence on Intracellular Conversion and Activity

A significant challenge for nucleoside analogs is their dependence on intracellular phosphorylation by cellular kinases to become active triphosphates. This process can be inefficient and can be a point of metabolic resistance. Prodrug strategies aim to bypass these limitations by chemically modifying the nucleoside analog to improve properties like solubility, cell permeability, and the efficiency of intracellular activation.

One common approach is to modify the 5'-hydroxyl group of the sugar. nih.govnih.gov Creating 5'-O-carbonates or 5'-phosphonates of related dideoxycytidine analogs like 3TC has produced prodrugs that are less toxic than the parent drug and can effectively generate the active nucleoside within cells. nih.govnih.gov Similarly, N4-acyl modifications on the cytosine base can also function as prodrugs. nih.gov These modified compounds can enter the cell and are then enzymatically cleaved to release the parent nucleoside. Interestingly, for some N4-acyl analogs, the levels of the active 5'-triphosphate did not directly correlate with antiviral potency, suggesting that the prodrugs themselves or their metabolites might have direct antiviral interactions. nih.gov Another strategy involves creating 5,6-dihydro-pyrimidine derivatives, which can act as double or triple prodrugs, releasing the active agent like 5-ethyl-2'-deoxyuridine (EDU) after metabolic conversion. researchgate.net These approaches represent a critical area of research to enhance the therapeutic potential of dideoxycytidine analogs.

Analytical and Research Methodologies for Cytidine, 2 ,3 Dideoxy 5 Ethyl

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic techniques are fundamental in the analysis of synthetic compounds like "Cytidine, 2',3'-dideoxy-5-ethyl-". High-Performance Liquid Chromatography (HPLC) is a principal method for determining the purity of nucleoside analogs. nih.gov For instance, a reversed-phase HPLC (RP-HPLC) method can be developed and validated to separate the target compound from its impurities and degradation products. nih.govresearchgate.net Such methods often involve a gradient elution using a buffered mobile phase and an organic modifier, like methanol, with UV detection at a specific wavelength. nih.gov The validation of an HPLC method typically includes assessing its specificity, linearity, accuracy, precision, and sensitivity to ensure its suitability for quality control and stability monitoring. nih.gov

Different HPLC modes, such as ion-pair reversed-phase (IP-RP-HPLC), anion exchange (AEX), and size-exclusion chromatography (SEC), have been utilized for the characterization of related nucleic acid-based compounds. whiterose.ac.uk These techniques are crucial for analyzing critical quality attributes, including purity and the presence of any synthesis-related impurities. whiterose.ac.uk For example, IP-RP-HPLC is effective for purity and capping efficiency analysis, while SEC can be used to assess the percentage of fragmented molecules. whiterose.ac.uk

The table below summarizes various chromatographic techniques and their applications in the analysis of nucleoside analogs.

TechniqueApplicationKey Parameters
Reversed-Phase HPLC (RP-HPLC) Purity assessment, separation from impurities and degradation productsGradient elution, buffered mobile phase (e.g., ammonium phosphate), organic modifier (e.g., methanol), UV detection nih.gov
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purity and 5' capping efficiency of mRNAIon-pairing agents in the mobile phase to enhance retention of charged molecules whiterose.ac.uk
Anion Exchange HPLC (AEX-HPLC) Analysis of residual components from synthesis, such as T7 RNA polymerase whiterose.ac.ukSeparation based on charge interactions with the stationary phase
Size-Exclusion Chromatography (SEC) Analysis of compound aggregates and fragments whiterose.ac.ukSeparation based on molecular size and hydrodynamic radius

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Final Products

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds and their intermediates. jchps.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure. mmu.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the connectivity of atoms. mmu.ac.uk For nucleoside analogs, heteronuclear 2D NMR spectroscopy can be employed to accurately determine the vicinal coupling constants in the sugar moieties, providing insights into their conformation. nih.gov

Mass spectrometry (MS) is another critical technique used to determine the molecular weight and elemental composition of the compound. nih.gov Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) can be used to obtain mass data for the characterization of impurities and degradation products. nih.gov Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. mmu.ac.uk Together, these spectroscopic methods offer a comprehensive characterization of the chemical structure. jchps.commmu.ac.uk

The following table outlines the application of various spectroscopic methods in structural elucidation.

Spectroscopic MethodInformation Provided
Nuclear Magnetic Resonance (NMR) Detailed molecular structure, connectivity of atoms, conformational analysis mmu.ac.uknih.gov
Mass Spectrometry (MS) Molecular weight, elemental composition, characterization of impurities nih.govnih.gov
Infrared (IR) Spectroscopy Presence of functional groups mmu.ac.uk
UV Spectroscopy Electronic transitions, often used for quantification in conjunction with chromatography nih.gov

Methods for Quantifying Intracellular Metabolites

To understand the mechanism of action of nucleoside analogs, it is crucial to quantify their intracellular metabolites, particularly the phosphorylated forms. nih.gov A common method involves using a radiolabeled version of the compound to trace its metabolic fate within cells. nih.gov For example, cells can be incubated with the tritiated compound, after which the cells are lysed, and the intracellular contents are extracted. nih.gov The extract is then analyzed, often using HPLC, to separate and quantify the monophosphate, diphosphate (B83284), and triphosphate forms of the nucleoside analog. nih.gov

A widely used approach for measuring deoxyribonucleoside triphosphate (dNTP) pools is a polymerase-based assay. nih.gov This method can be adapted to a solid-phase format for higher throughput. nih.gov The general procedure for metabolite extraction involves washing the cells, adding a cold extraction solution (e.g., 60% methanol), and then processing the extract to isolate the nucleotides. nih.govnih.gov The resulting extract can then be analyzed to determine the concentration of the triphosphate metabolite, which is often the active form of the drug. nih.gov

The intracellular half-life of the triphosphate metabolite is a critical parameter and can be determined by measuring its concentration at various time points after removing the parent drug from the cell culture medium. nih.gov

Cell-Based Assays for In Vitro Activity Evaluation

Cell-based assays are essential for determining the biological activity of compounds like "Cytidine, 2',3'-dideoxy-5-ethyl-". These assays can measure various effects, including inhibition of DNA synthesis and viral replication. nih.gov

DNA Synthesis Inhibition Assays: The effect of a nucleoside analog on DNA synthesis can be assessed by measuring the incorporation of labeled precursors into newly synthesized DNA. nih.gov For instance, analogs like 5-ethynyl-2'-deoxycytidine (EdC) can be used as a replacement for traditional markers like BrdU to measure de novo DNA synthesis during the S-phase of the cell cycle. jenabioscience.com The incorporated analog can then be detected using "click" chemistry with a fluorescent azide. nih.govjenabioscience.com Other studies have shown that certain dideoxycytidine analogs can specifically interfere with DNA replication at the level of DNA polymerase by inhibiting chain elongation. researcher.life Some analogs have been observed to inhibit the initiation of DNA synthesis. nih.gov

Viral Replication Assays: To evaluate antiviral activity, various cell lines susceptible to viral infection are used. nih.gov For example, MT-4 cells, which are highly susceptible to HIV infection, have been used to test the inhibitory activity of dideoxynucleoside analogs against HIV-1 replication. nih.govresearchgate.net The antiviral efficacy is often determined by measuring the reduction in viral markers, such as viral reverse transcriptase activity or the production of viral antigens, in the presence of the compound. nih.gov The 90% effective concentration (EC₉₀), the concentration of the drug that inhibits viral replication by 90%, is a common metric for antiviral potency. nih.gov

The table below provides an overview of common cell-based assays.

Assay TypePurposeExample Method
DNA Synthesis Inhibition To determine the effect of the compound on cellular DNA replication.Measuring the incorporation of labeled nucleosides (e.g., EdC) into DNA. nih.govjenabioscience.com
Viral Replication To evaluate the antiviral activity of the compound.Measuring the reduction of viral markers in infected cell lines (e.g., HIV-1 in MT-4 cells). nih.govnih.gov
Cytotoxicity To assess the toxicity of the compound to host cells.Measuring cell viability in the presence of varying concentrations of the compound. nih.gov

Enzymatic Assays for Kinetic and Substrate Specificity Studies

Enzymatic assays are crucial for understanding the interaction of nucleoside analogs with specific enzymes, particularly the kinases responsible for their activation and the polymerases they inhibit. nih.gov These assays allow for the determination of key kinetic parameters such as Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov

Kinetic Studies: The phosphorylation of nucleoside analogs by cellular kinases is a critical step for their activation. Deoxycytidine kinase (dCK) is a key enzyme in the phosphorylation of many deoxycytidine analogs. capes.gov.br Enzymatic assays can be used to determine if a compound is a substrate for dCK and to measure the efficiency of this phosphorylation. capes.gov.br These assays typically involve incubating the purified enzyme with the nucleoside analog and a phosphate (B84403) donor (like ATP) and then measuring the formation of the phosphorylated product over time. nih.gov

Substrate Specificity Studies: Enzymatic assays are also used to investigate the substrate specificity of various kinases. nih.gov By comparing the phosphorylation rates of different nucleoside analogs, researchers can understand the structural requirements for a compound to be a good substrate for a particular kinase. capes.gov.brnih.gov For instance, studies have examined the substrate activities of a range of cytosine nucleosides with modified sugar moieties towards dCK. nih.gov Similarly, the specificity of viral polymerases for the triphosphate form of the nucleoside analog can be studied to understand the mechanism of viral inhibition.

The table below summarizes the types of enzymatic assays and their applications.

Assay TypePurposeKey Parameters Measured
Kinase Assays To study the phosphorylation of the nucleoside analog.Kₘ, Vₘₐₓ, phosphorylation efficiency. nih.govnih.gov
Polymerase Assays To investigate the inhibition of viral or cellular DNA polymerases.IC₅₀ (inhibitory concentration).
Deaminase Assays To determine if the compound is a substrate for cytidine (B196190) deaminase, which can inactivate it. nih.govRate of deamination.

Advanced Research and Future Directions for Cytidine, 2 ,3 Dideoxy 5 Ethyl

Development of Novel Synthetic Approaches for Enhanced Yield and Stereoselectivity

The biological activity of nucleoside analogs is critically dependent on their three-dimensional structure, making stereoselectivity a paramount challenge in their synthesis. For Cytidine (B196190), 2',3'-dideoxy-5-ethyl-, achieving high yields of the correct stereoisomer is essential for its function. Research in this area focuses on developing more efficient and controlled synthetic routes.

Modern synthetic strategies for nucleoside analogs often seek to overcome the longstanding difficulty of differentiating between the hydroxyl groups at various positions on the sugar moiety. illinois.edu Advanced approaches may involve the de novo synthesis of the sugar backbone with pre-installed chemical groups, followed by reactions like the Mukaiyama aldol (B89426) reaction to build the desired sugar structure with high enantiomeric purity. illinois.edu Other methods that have been developed for related molecules include the regio- and stereoselective introduction of functional groups, such as fluorine, onto a cyclopentane (B165970) ring which serves as a carbocyclic sugar mimic. nih.gov

Key research findings in the synthesis of related dideoxynucleosides that inform approaches for Cytidine, 2',3'-dideoxy-5-ethyl- include:

Stereocontrolled Construction: Synthesizing specific stereoisomers is crucial, as different isomers can have vastly different biological effects. For instance, in studies of 2',3'-dideoxy-3'-thiacytidine, the (-)-stereoisomer was responsible for the desired antiviral effect, while the (+)-isomer was linked to cytotoxicity. nih.gov

Regio- and Stereoselective Reactions: Techniques like hydroboration-oxidation have been used to install hydroxyl groups at specific positions with high stereoselectivity in 3'-C-branched 2',3'-dideoxynucleosides. nih.gov

General Methods for Unsaturation: The introduction of a double bond, as seen in 2′,3′-didehydro-2′,3′-dideoxynucleosides, can be achieved from ribonucleosides via bisxanthate intermediates, which are then reduced using tri-n-butyltin hydride. researchgate.net

Future synthetic strategies for Cytidine, 2',3'-dideoxy-5-ethyl- will likely focus on multi-step syntheses that provide precise control over the stereochemistry at each chiral center to maximize the yield of the biologically active form.

Exploration of New Molecular Targets Beyond Polymerases

The primary mechanism of action for 2',3'-dideoxynucleoside analogs involves their conversion to the 5'-triphosphate form, which then acts as a competitive inhibitor and chain terminator for DNA polymerases or reverse transcriptases. nih.govyoutube.com While this remains a critical aspect of their function, a significant future direction is the exploration of molecular targets beyond these enzymes.

Nucleoside analogs have the potential to interact with a variety of cellular processes due to their structural similarity to endogenous nucleosides. researchgate.net Research into other analogs has revealed alternative mechanisms that could be relevant for Cytidine, 2',3'-dideoxy-5-ethyl-.

Potential Alternative Molecular Targets:

Target Class Specific Example Potential Effect Reference
Epigenetic Modifiers DNA methyltransferase (DNMT) Inhibition can alter gene expression patterns, a mechanism used by anticancer nucleosides like Azacitidine. researchgate.netnih.gov
Signaling Pathway Kinases Adenosine (B11128) receptor agonists/antagonists Modified adenosine analogs can selectively interact with cell surface receptors to modulate signaling. nih.gov

Future research will involve screening Cytidine, 2',3'-dideoxy-5-ethyl- and its metabolites against a wide array of cellular enzymes and receptors. This could uncover novel mechanisms of action and expand its potential applications in biomedical research, for example, as a modulator of cellular signaling or epigenetic processes. researchgate.net

Rational Design of Prodrugs for Improved Intracellular Delivery in Research Models

A major hurdle for many nucleoside analogs is their poor ability to cross cell membranes and their dependence on cellular kinases for activation to the triphosphate form. nih.govnih.gov To overcome these limitations, the rational design of prodrugs—inactive precursors that are converted into the active drug inside the cell—is a key area of advanced research. For Cytidine, 2',3'-dideoxy-5-ethyl-, prodrug strategies aim to improve its pharmacokinetic properties in research models.

Lipophilic prodrugs can be designed to enhance diffusion across cellular membranes. researchgate.net One successful approach for the related compound 2',3'-dideoxycytidine (ddC) involved attaching N,N-dialkylamino-methylene side chains to the N4 position of the cytosine base. This modification significantly increased the lipophilicity of the compound. nih.gov

Another highly effective strategy is the phosphoramidate (B1195095) ProTide approach. nih.gov This involves masking the phosphate (B84403) group of a nucleotide analog with an amino acid and an aryl group. These prodrugs can enter cells more easily and are then metabolized to release the monophosphate form of the drug, bypassing the often inefficient initial phosphorylation step that is dependent on cellular kinases. nih.gov An isopropylalaninyl monoamidate phenyl monoester prodrug of tenofovir, for example, was over 1,000-fold more active than the parent drug in cell culture. nih.gov

Prodrug Strategies for Dideoxynucleosides:

Prodrug Approach Target Moiety Advantage Example Compound Reference
N4-Substitution Cytosine Base Increased lipophilicity N4-((diisopropylamino)methylene)-2',3'-dideoxycytidine nih.gov
5'-O-Carboxylic Esters 5'-Hydroxyl Group Masking polarity, potential for targeted delivery 5'-O-esters of AZT researchgate.net

The rational design of such prodrugs for Cytidine, 2',3'-dideoxy-5-ethyl- is a critical step in optimizing its performance in research models by ensuring efficient delivery to its intracellular targets.

Applications in Molecular Biology as Research Probes (e.g., Chain Terminators in Sequencing)

Beyond therapeutic potential, 2',3'-dideoxynucleosides are invaluable tools in molecular biology, most notably as chain terminators in the Sanger method of DNA sequencing. ontosight.aidavidson.edu The triphosphate form of Cytidine, 2',3'-dideoxy-5-ethyl-, like other ddNTPs, can serve as a highly specific probe for studying DNA synthesis.

The mechanism of chain termination relies on the structure of the dideoxy sugar. Natural deoxynucleotides (dNTPs) have a hydroxyl (-OH) group at the 3' position of the sugar, which is essential for forming a phosphodiester bond with the next nucleotide in the growing DNA chain. youtube.com In contrast, 2',3'-dideoxynucleotides (ddNTPs) lack this 3'-OH group, having a hydrogen atom instead. davidson.edu When a DNA polymerase incorporates a ddNTP into a new DNA strand, the absence of the 3'-OH group makes it impossible to add the next nucleotide, thereby terminating the elongation of the chain. nih.govyoutube.com

Components of a Dideoxy Sequencing Reaction:

Component Function
DNA Template The single-stranded DNA to be sequenced.
DNA Primer A short, labeled oligonucleotide that anneals to the template to provide a starting point for the polymerase.
DNA Polymerase The enzyme that synthesizes the new DNA strand.
dNTPs (dATP, dGTP, dCTP, dTTP) The standard deoxynucleotides for chain elongation.

This property makes the triphosphate derivative of Cytidine, 2',3'-dideoxy-5-ethyl- a potential tool for various research applications, including DNA sequencing and studying the kinetics and fidelity of DNA polymerases. Its incorporation would specifically signal the position of a guanine (B1146940) base on the template strand, making it a precise molecular probe. ontosight.ainih.gov

Integration with Emerging Technologies in Nucleoside Analog Research

The field of nucleoside analog research is continually being advanced by the integration of emerging technologies. These innovations promise to accelerate the discovery, development, and application of compounds like Cytidine, 2',3'-dideoxy-5-ethyl-.

Future progress will be driven by:

High-Throughput Synthesis and Screening: The use of automated platforms and flow chemistry can rapidly generate libraries of new nucleoside analogs with diverse modifications. nih.gov This allows for the swift evaluation of structure-activity relationships.

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be used to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds based on their chemical structure. This can help prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Advanced Structural Biology: Techniques such as cryo-electron microscopy (cryo-EM) provide high-resolution images of how nucleoside analogs bind to their target enzymes, such as polymerases. This detailed structural information is invaluable for the rational design of more potent and selective inhibitors.

Systems Biology and 'Omics' Approaches: By analyzing the complete set of an organism's genes (genomics), proteins (proteomics), and metabolites (metabolomics), researchers can gain a comprehensive understanding of a drug's effects on cellular networks. This can help identify novel targets and off-target effects.

The integration of these technologies will be crucial for overcoming existing challenges in nucleoside analog research. For Cytidine, 2',3'-dideoxy-5-ethyl-, these advanced methods will enable a more profound understanding of its biological activities and pave the way for novel applications.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2',3'-dideoxy-5-ethylcytidine, and which steps critically influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions using iodinated cytidine derivatives (e.g., 5-iodo-2′-deoxycytidine) with ethynyl components under palladium or copper catalysis. Acylation and protecting group strategies (e.g., acetyl groups) are critical to prevent side reactions and improve regioselectivity . Low yields often arise from incomplete cyclization; optimizing reaction time, temperature, and catalyst loading (e.g., NaAuCl₄ for gold-catalyzed cyclization) can mitigate this .

Q. Which spectroscopic and diffraction methods are most effective for characterizing 2',3'-dideoxy-5-ethylcytidine?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying ribose modification and ethyl substitution patterns. X-ray powder diffraction (XRPD) provides crystallinity data, while mass spectrometry (MS) confirms molecular weight. For purity assessment, HPLC with UV detection at 260–280 nm is recommended .

Q. How does the 5-ethyl modification alter enzymatic interactions compared to unmodified cytidine?

  • Methodological Answer : The 5-ethyl group sterically hinders binding to enzymes like cytidine deaminase or kinases. Comparative studies using enzyme kinetics (e.g., Km and Vmax measurements) and molecular docking simulations can quantify these effects. For example, the ethyl group may reduce phosphorylation efficiency by 30–50% in nucleoside kinases .

Advanced Research Questions

Q. How can contradictory reports on cyclization efficiency in 2',3'-dideoxy-5-ethylcytidine synthesis be resolved?

  • Methodological Answer : Discrepancies often stem from catalyst choice or solvent effects. Systematic screening of transition-metal catalysts (e.g., Au(III) vs. Cu(I)) under inert atmospheres (N₂/Ar) is advised. Kinetic studies using <sup>31</sup>P NMR to monitor reaction intermediates can identify bottlenecks. For example, gold catalysts enhance alkyne activation, improving cyclization yields by 20–40% compared to copper .

Q. What experimental designs address low yields in cross-coupling reactions for this compound?

  • Methodological Answer : Pre-activation of starting materials (e.g., Sonogashira conditions with Pd(PPh₃)₄/CuI) and microwave-assisted synthesis reduce reaction times and byproduct formation. Solvent optimization (e.g., DMF vs. THF) and stoichiometric adjustments (1.2–1.5 equivalents of ethynyl reagent) improve efficiency. Post-reaction purification via silica gel chromatography with gradient elution (CH₂Cl₂:MeOH) enhances recovery .

Q. How can researchers assess the impact of 2',3'-dideoxy-5-ethylcytidine on viral polymerase activity?

  • Methodological Answer : Design in vitro polymerase assays using purified viral enzymes (e.g., HIV-1 reverse transcriptase) and synthetic RNA/DNA templates. Incorporate the compound as a chain terminator and measure incorporation rates via radioactive (³²P) or fluorescent labeling. Competitive inhibition studies with natural dNTPs (e.g., dCTP) can determine IC50 values .

Q. What strategies validate the compound’s role in lipid biosynthesis pathways?

  • Methodological Answer : Use isotopic tracing (e.g., <sup>13</sup>C-ethyl-labeled compound) in cell cultures to track incorporation into phosphatidylcholine or cardiolipin. LC-MS/MS quantifies labeled metabolites, while CRISPR knockouts of cytidine triphosphate (CTP) synthases in model organisms (e.g., E. coli) reveal pathway dependencies .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the antiviral efficacy of 2',3'-dideoxy-5-ethylcytidine?

  • Methodological Answer : Discrepancies may arise from cell-line specificity or viral strain variations. Standardize assays using isogenic viral constructs (e.g., HIV-1 NL4-3) across multiple cell types (e.g., HeLa vs. PBMCs). Dose-response curves and time-course experiments (0–72 hr post-infection) clarify potency. Meta-analyses of published IC50 values with statistical weighting (e.g., random-effects models) resolve inconsistencies .

Tables

Table 1 : Key Synthetic Challenges and Solutions

ChallengeSolutionEvidence
Low cyclization yieldAu(III) catalysis, inert atmosphere
Side reactions in acylationAcetyl protecting groups
Purification complexityGradient HPLC (CH₂Cl₂:MeOH)

Table 2 : Enzymatic Interaction Studies

EnzymeAssay TypeKey FindingEvidence
Cytidine deaminaseKinetic inhibition5-ethyl reduces activity by 45%
HIV-1 reverse transcriptaseRadioactive incorporationIC50 = 2.1 µM

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